molecular formula C18H20N6O2S B4891745 3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No. B4891745
M. Wt: 384.5 g/mol
InChI Key: RILOXJHTCMKASJ-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that integrate pyrazole and pyridazine moieties with a benzylsulfonyl-piperazinyl substituent. These structural components suggest potential bioactivity, given their prevalence in molecules with diverse biological activities. The compound's relevance spans from its synthetic challenges to its utility in exploring new chemical spaces for therapeutic and material science applications.

Synthesis Analysis

Synthetic strategies for this molecule likely involve multi-step organic reactions, including nucleophilic substitution, amide coupling, and sulfonamide formation. Techniques such as microwave-assisted synthesis have been employed for related heterocyclic compounds, demonstrating efficiency and green chemistry principles (Mady et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound, featuring a pyrazole linked to a pyridazine ring via a piperazine unit substituted with a benzylsulfonyl group, indicates a rigid architecture that may influence its binding affinity to biological targets. Studies involving similar molecules highlight the importance of structural analysis in understanding bioactivity (Hamdi Hamid Sallam et al., 2021).

properties

IUPAC Name

3-(4-benzylsulfonylpiperazin-1-yl)-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c25-27(26,15-16-5-2-1-3-6-16)23-13-11-22(12-14-23)17-7-8-18(21-20-17)24-10-4-9-19-24/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILOXJHTCMKASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

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